Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide is a quaternary ammonium salt with a pyrrolidinium core. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the diphenylmethylene group and the iodide ion contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide typically involves the reaction of pyrrolidine with diphenylmethane and methyl iodide. The process can be summarized as follows:
Step 1: Pyrrolidine is reacted with diphenylmethane in the presence of a suitable catalyst to form the intermediate compound.
Step 2: The intermediate is then treated with methyl iodide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halide exchange reactions can be performed using silver nitrate or other halide salts.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified hydrogenation states.
Substitution: New quaternary ammonium salts with different halide ions.
Scientific Research Applications
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in ionic liquids.
Mechanism of Action
The mechanism of action of pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The diphenylmethylene group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a pyrrolidine ring but lacking the diphenylmethylene group.
Pyrrolidinium Salts: Other quaternary ammonium salts with different substituents.
Uniqueness
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
54112-29-7 |
---|---|
Molecular Formula |
C20H24IN |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-benzhydrylidene-1,1,4-trimethylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C20H24N.HI/c1-16-14-21(2,3)15-19(16)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FUPRSPRLCGEZFY-UHFFFAOYSA-M |
Canonical SMILES |
CC1C[N+](CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.